(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol
Overview
Description
(6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol, hereafter referred to as ‘Compound X’, is a synthetic small molecule that has recently been studied in the field of medicinal chemistry for its potential therapeutic applications. Compound X has been found to possess a variety of pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. This review will provide an overview of the synthesis method of Compound X, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for further research.
Scientific Research Applications
Compound X has been studied for its potential therapeutic applications in a variety of diseases and conditions. In preclinical studies, Compound X has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Compound X has also been studied for its potential use as an anti-diabetic agent, as well as for its potential to inhibit the growth of human cancer cells. Additionally, Compound X has been studied for its potential use as a neuroprotective agent, as well as for its potential to modulate the immune system.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Advantages and Limitations for Lab Experiments
Compound X has a number of advantages and limitations for use in laboratory experiments. The main advantages of Compound X include its low cost, its availability in a wide range of concentrations, and its stability in aqueous solutions. Additionally, Compound X is relatively easy to synthesize and purify. However, the main limitation of Compound X is its low solubility in organic solvents, which can make it difficult to use in certain laboratory experiments.
Future Directions
The potential therapeutic applications of Compound X are only beginning to be explored. Future research should focus on further elucidating the mechanism of action of Compound X and its effects on various diseases and conditions. Additionally, further research should be conducted to explore the potential of Compound X as an anti-diabetic agent, as well as its potential to modulate the immune system. Finally, further research should be conducted to explore the potential of Compound X as a drug candidate for the treatment of various diseases and conditions.
properties
IUPAC Name |
(6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-5-9-3-13-4-10(8-1-2-16-7-8)15-6-11(13)12-9/h1-3,7,10,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZLKWXJEQKTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=NC(=CN21)CO)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.